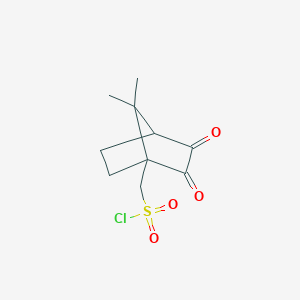

Camphorquinone-10-sulfonyl Chloride

Beschreibung

Significance of Bornane Skeleton Derivatives as Chiral Pool Materials

The concept of the "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, that serve as starting points for asymmetric synthesis. nih.govscripps.edu Terpenes, in particular, have profoundly impacted modern chemistry as starting materials for organic synthesis, sources of chirality for reagents and catalysts, and building blocks for pharmaceuticals. nih.gov

Within this pool, camphor (B46023), with its distinctive [2.2.1] bicyclic bornane skeleton, is a cornerstone. oup.comwikipedia.org The versatility and importance of camphor as a chiral starting material are primarily due to the availability of both of its enantiomers and the reactivity of its functional groups, which allows for a wide array of chemical transformations. researchgate.net The rigid structure of the bornane framework allows for predictable, stereocontrolled functionalization, making it a reliable scaffold for creating new chiral molecules. oup.com Derivatives of the bornane skeleton are widely used as chiral auxiliaries, catalysts, and key intermediates in the total synthesis of complex natural products. nih.govresearchgate.net

Overview of Camphorquinone-10-sulfonyl Chloride within the Camphor Family of Reagents

This compound (CQSC) is a specialized derivative within the extensive family of camphor-based reagents. It is a crystalline, water-soluble compound distinguished by the presence of both a quinone moiety and a sulfonyl chloride group attached to the camphor framework. chemicalbook.com This unique combination of functional groups makes it a highly reactive and specific reagent.

The primary and most well-documented application of this compound is for the specific and reversible chemical modification of the guanidino group of arginine residues in proteins and peptides. chembuyersguide.com The electrophilic sulfonyl chloride group reacts readily with the nucleophilic guanidino side chain of arginine under mild basic conditions (pH 8-9). pnas.org This modification is particularly valuable in protein chemistry for studying protein structure and function, as it introduces a bulky, chromophoric group that can be monitored spectroscopically. pnas.org The reversibility of the modification is a key feature, allowing for the regeneration of the native arginine residue.

The table below outlines the properties of this compound and related compounds in the camphor family, highlighting their distinct characteristics and primary applications.

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences & Properties | Primary Application |

| This compound | 82594-19-2 | C₁₀H₁₃ClO₄S | Contains a reactive sulfonyl chloride and a diketone (quinone). Water-soluble. chemicalbook.comamericanchemicalsuppliers.com | Specific, reversible modification of arginine residues in proteins. chembuyersguide.com |

| Camphorquinone-10-sulfonic Acid Hydrate | 73413-79-3 | C₁₀H₁₆O₆S | The hydrolyzed derivative of CQSC; lacks the electrophilic chloride. | Precursor in the synthesis of CQSC; stabilizer. pnas.org |

| DL-Camphorquinone | 10373-78-1 | C₁₀H₁₄O₂ | Lacks the sulfonyl group; features a simple diketone structure. | Photoinitiator in polymer chemistry, especially in dental resins. |

| (-)-10-Camphorsulfonyl Chloride | 35963-20-3 | C₁₀H₁₅ClO₃S | Lacks the quinone moiety; features a ketone and a sulfonyl chloride. | Chiral resolving agent and starting material for chiral auxiliaries. americanchemicalsuppliers.com |

Historical Development of Functionalization Strategies for the Camphor Framework

The functionalization of the camphor framework has a rich history, evolving from classical rearrangement chemistry to modern, highly selective C-H functionalization methods. oup.com Historically, chemists utilized a variety of transformations that involved orchestrated rearrangements of the bornane skeleton to introduce new functional groups and expand the utility of this chiral building block. oup.com These methods, while effective, sometimes required harsh conditions and could lead to complex product mixtures.

A significant area of development has been the modification at the C10 position. The synthesis of camphor-10-sulfonic acid was a key early achievement, providing a water-soluble camphor derivative. A major advancement in the functionalization of this position came with the use of selenous acid (H₂SeO₃) to oxidize camphor-10-sulfonic acid, which yielded camphorquinone-10-sulfonic acid. pnas.org This reaction was a critical step towards the synthesis of CQSC. The final conversion to the highly reactive this compound was achieved by treating the camphorquinone-10-sulfonic acid with reagents like thionyl chloride. pnas.org This development emerged from the broader scientific effort to create more sophisticated and effective tools for protein modification, specifically targeting arginine residues.

In recent years, the field has shifted towards more direct and efficient methods. The development of C–H functionalization methodologies now offers numerous opportunities to derivatize the camphor scaffold in a predictable and selective manner, often under milder conditions than traditional methods. oup.com These emerging techniques provide new avenues to create diverse and complex camphor derivatives for a wide range of applications in asymmetric synthesis and materials science. oup.comresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGFUNWQUEXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622303 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82594-19-2 | |

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Camphorquinone 10 Sulfonyl Chloride and Its Precursors

Preparation of Camphor-10-sulfonic Acid and Related Intermediates

The foundational precursor for the target molecule is Camphor-10-sulfonic acid. Its preparation is a well-established process involving the direct sulfonation of camphor (B46023), followed by a crucial oxidation step to introduce the quinone functionality.

Camphor-10-sulfonic acid (CSA) is typically synthesized by the sulfonation of camphor using a mixture of concentrated sulfuric acid and acetic anhydride. wikipedia.orgresearchgate.net This reaction, often referred to as Reychler's method, selectively targets one of the gem-dimethyl groups of the camphor molecule. orgsyn.org

The procedure involves dissolving camphor in a pre-cooled mixture of sulfuric acid and acetic anhydride. orgsyn.org Maintaining a low temperature (below 20°C) during the initial mixing is critical to prevent the formation of discolored byproducts. orgsyn.org The reaction is then allowed to proceed for an extended period, often 36 hours or more, to allow for the crystallization of the sulfonic acid product. orgsyn.org The yield of the reaction is sensitive to the crystallization time; a 16-hour period may yield around 34%, while extending this to two weeks can increase the yield to between 44% and 47%. orgsyn.org The resulting crystalline product can be collected by suction filtration and washed with a solvent like ether. orgsyn.org

| Reactants | Conditions | Yield | Purification | Reference |

| D,L-Camphor, Sulfuric Acid, Acetic Anhydride | Ice-salt bath (temp kept below 20°C), stand for 36 hours | 38-42% | Wash with ether; Recrystallization from glacial acetic acid | orgsyn.org |

The conversion of Camphor-10-sulfonic acid to Camphorquinone-10-sulfonic acid involves the selective oxidation of the α-methylene group adjacent to the ketone. This transformation introduces the 1,2-dione (quinone) functionality characteristic of the final product. While direct oxidation of camphor to camphorquinone (B77051) is commonly achieved using selenium dioxide (SeO₂), this reagent is also effective for oxidizing camphor derivatives. google.com

A well-established analogous reaction is the oxidation of ketopinic acid (KPA), a similar camphor derivative, to carboxylated camphorquinone using selenium dioxide in glacial acetic acid. doi.org This process involves refluxing the starting material with SeO₂ for approximately 24 hours. doi.org After the reaction, the mixture is filtered and concentrated. The product is then typically purified by dissolving it in a solvent like ethyl acetate (B1210297) and washing extensively with water to remove unreacted reagents before final recrystallization. doi.org This method serves as a strong model for the oxidation of Camphor-10-sulfonic acid.

| Starting Material | Key Reagents | Solvent | Conditions | Reference (Analogous) |

| Camphor-10-sulfonic Acid | Selenium Dioxide (SeO₂) | Glacial Acetic Acid | Reflux for ~24 hours | doi.org |

Synthesis of Camphorquinone-10-sulfonyl Chloride from Camphorquinone-10-sulfonic Acid

The final step in the synthetic pathway is the conversion of the sulfonic acid group of Camphorquinone-10-sulfonic acid into a sulfonyl chloride. This is a standard transformation in organic synthesis, typically accomplished using a strong chlorinating agent.

The procedure is analogous to the conversion of Camphor-10-sulfonic acid to its corresponding sulfonyl chloride. orgsyn.org This involves reacting the sulfonic acid with phosphorus pentachloride (PCl₅). orgsyn.org The reaction can also be performed with other reagents like thionyl chloride (SOCl₂). orgsyn.org The solid reactants are mixed, and the initial vigorous reaction is controlled by cooling with an ice water bath. orgsyn.org Once the initial reaction subsides, the mixture is stirred until the starting material is consumed. orgsyn.org The workup procedure is critical for isolating the product; the reaction mixture is poured onto a large amount of crushed ice. This rapidly hydrolyzes the excess PCl₅ and the byproduct phosphorus oxychloride, while the desired sulfonyl chloride, which hydrolyzes more slowly in cold water, precipitates as a solid. orgsyn.org The product is then collected by filtration and washed with cold water, yielding a product that is often pure enough for subsequent use without further purification. orgsyn.org The yield for this type of reaction is typically quantitative. orgsyn.org

| Starting Material | Reagent | Conditions | Workup | Yield | Reference (Analogous) |

| Camphorquinone-10-sulfonic Acid | Phosphorus Pentachloride (PCl₅) | Initial cooling in ice water, then stir at room temp for 3-4 hours | Pour onto crushed ice, filter, and wash with cold water | Quantitative | orgsyn.org |

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and success of each synthetic step are highly dependent on carefully controlled reaction conditions and effective isolation methods.

For the initial sulfonation of camphor , temperature control is the most critical parameter. Allowing the temperature to rise above 20°C during the addition of reagents leads to the formation of colored impurities, complicating purification. orgsyn.org Furthermore, optimizing the crystallization period is a trade-off between time and yield, with significantly higher yields achieved over longer periods. orgsyn.org

In the oxidation step , the molar ratio of the oxidizing agent, such as selenium dioxide, to the sulfonic acid substrate is a key variable that must be optimized to ensure complete conversion while minimizing side reactions. doi.org The reaction time and temperature are also crucial; the reaction is typically run at reflux to ensure it proceeds to completion. doi.org

During the final chlorination step , anhydrous conditions are important until the final workup. The initial mixing of the solid sulfonic acid and phosphorus pentachloride must be managed carefully with cooling to control the exothermic reaction. orgsyn.org The isolation technique, which involves pouring the reaction mixture onto ice, is specifically designed to leverage the different hydrolysis rates of the product and the inorganic byproducts, allowing for effective separation. orgsyn.org Rapid and thorough drying of the final this compound is necessary if it is to be stored, as it is susceptible to hydrolysis. orgsyn.org Purification, if needed, can be achieved by recrystallization from a non-polar solvent like ligroin. orgsyn.org

Advanced Derivatization and Reaction Chemistry of Camphorquinone 10 Sulfonyl Chloride

Formation of Sulfonamides

The reaction of the electrophilic sulfonyl chloride group with nitrogen nucleophiles is a cornerstone of the chemistry of Camphorquinone-10-sulfonyl chloride, leading to the formation of a wide variety of stable sulfonamides. This transformation is not only fundamental but also serves as a gateway to more complex molecular designs.

This compound readily reacts with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. The reaction proceeds via the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfur-nitrogen bond. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated as a byproduct.

The general reaction is highly efficient for producing amides. For instance, the reaction of (+)-10-camphorsulfonyl chloride with primary amines like tert-butylamine (B42293) or secondary amines proceeds smoothly in a solvent such as dichloromethane (B109758) at room temperature to produce the desired sulfonamides in good yields. The chemoselectivity of these reactions can be finely tuned, which is particularly important when other reactive functional groups are present in the amine substrate.

| Amine Reactant | Base | Solvent | Key Findings |

| Primary Amines (e.g., tert-butylamine) | Triethylamine | Dichloromethane | High yield of the corresponding primary sulfonamide. rsc.org |

| Secondary Amines | Triethylamine | Dichloromethane | Efficient formation of the secondary sulfonamide. |

This table summarizes the general reaction conditions for the formation of sulfonamides from primary and secondary amines.

The versatility of this compound is further demonstrated in its reactions with sterically demanding and complex amines, such as those containing cage-like structures. These reactions produce highly elaborate sulfonamides that combine the rigid camphor (B46023) framework with other bulky, three-dimensional moieties like norbornane (B1196662) and adamantane.

Research has shown that reactions of camphor-10-sulfonyl chloride with cage-like amines, including bicyclo[2.2.1]hept-5-en-exo- and -endo-2-ylmethanamines and 1-(1-adamantyl)ethanamine, proceed effectively in chloroform (B151607) with triethylamine as the base. northumbria.ac.uk These reactions yield novel sulfonamides possessing two distinct cage-like fragments. The structures of these complex molecules have been rigorously confirmed using advanced spectroscopic techniques, including 1H and 13C NMR, as well as correlation spectroscopy (COSY) and heteronuclear multiple-bond correlation (HMBC). northumbria.ac.uk

| Cage-like Amine Reactant | Solvent | Base | Resulting Product |

| 1-Adamantylamine | Dichloromethane | Triethylamine | N-(1-Adamantyl)camphor-10-sulfonamide. rsc.org |

| Bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamine | Chloroform | Triethylamine | N-(Bicyclo[2.2.1]hept-5-en-exo-2-ylmethyl)camphor-10-sulfonamide. northumbria.ac.uk |

| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine | Chloroform | Triethylamine | N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)camphor-10-sulfonamide. northumbria.ac.uk |

This table presents examples of complex sulfonamides synthesized from this compound and various cage-like amines.

Modern synthetic methods are increasingly focused on sustainability and efficiency, and electrochemical synthesis offers a powerful alternative to traditional chemical methods. Electrochemical approaches to forming sulfonamide bonds typically involve the oxidative coupling of amines and thiols or their derivatives. This method avoids the use of harsh reagents and can often be performed under mild conditions.

The general principle involves the anodic oxidation of a suitable sulfur-containing precursor to generate a reactive intermediate, which then couples with an amine. While the direct electrochemical synthesis starting from this compound is not extensively documented, the established protocols for electrochemical sulfonamide formation are applicable. For example, methods involving the direct anodic coupling of thiols and amines in an undivided cell with a carbon anode and an iron cathode represent a green and efficient pathway for creating the S-N bond. orgsyn.org Such techniques are characterized by their high atom economy and reduced waste production, making them attractive for the synthesis of camphor-based sulfonamides.

Generation of Chiral Hydrazines and their Derivatives

Beyond simple amines, the sulfonyl chloride functional group can react with hydrazine (B178648) and its derivatives to generate chiral sulfonyl hydrazines. These compounds are valuable intermediates in organic synthesis, notably as precursors for catalysts in asymmetric reactions.

The synthesis of a primary sulfonyl hydrazine from (+)-camphor sulfonyl chloride has been successfully demonstrated. cymitquimica.com The process involves a two-step sequence starting with the conversion of the sulfonyl chloride into a protected intermediate, Oppolzer's sultam. cymitquimica.com This sultam is then subjected to electrophilic amination to afford the target primary sulfonyl hydrazine in high yield. cymitquimica.com These camphor-based sulfonyl hydrazines serve as effective organocatalysts, particularly in iminium-catalyzed asymmetric reactions. cymitquimica.com

Halogenation Reactions and Formation of Halocamphor Derivatives

While the sulfonyl chloride group is the most common leaving group in substitution reactions, it can also participate in transformations that lead to halogenated camphor derivatives. Research has uncovered unexpected reactivity, where the entire sulfonyl chloride moiety is replaced by a halogen atom.

Specifically, the exposure of camphor-10-sulfonyl chloride to certain reaction conditions leads to the formation of 10-halocamphor compounds. northumbria.ac.uk When camphor-10-sulfonyl chloride is treated with copper(II) chloride under Asscher-Vofsi conditions, a reaction typically used for atom transfer radical addition, it unexpectedly yields 10-chlorocamphor. northumbria.ac.uk Similarly, the in situ generation of camphor-10-sulfonyl iodide under halosulfonylation conditions results in the formation of 10-iodocamphor. northumbria.ac.uk These reactions provide a novel synthetic route to 10-halocamphor derivatives directly from the sulfonyl chloride, showcasing a transformation where the C-S bond is cleaved and a new C-X (X = Cl, I) bond is formed.

Incorporation into Heterocyclic Systems

The α-dicarbonyl (quinone) functionality within the this compound structure is a key feature that allows for its use in the synthesis of various heterocyclic compounds. This part of the molecule can undergo condensation reactions with binucleophilic reagents to construct new ring systems.

The reaction of the racemic mixture of (±)-camphorquinone with diaminomaleonitrile, catalyzed by p-toluenesulfonic acid, yields a 2,3-dicyanopyrazine derivative. nist.gov This pyrazine (B50134) can be further transformed into a larger, more complex tetrapyrazinoporphyrazine magnesium complex. nist.gov This demonstrates how the 1,2-diketone moiety of the camphorquinone (B77051) framework serves as a versatile precursor for building nitrogen-containing heterocycles. Other documented reactions show the condensation of camphorquinone with reagents like ethylenediamine (B42938) and o-phenylenediamine (B120857) to furnish dihydropyrazine (B8608421) and quinoxaline (B1680401) derivatives, respectively. nist.gov These examples underscore the potential of this compound to act as a scaffold for constructing diverse and complex heterocyclic architectures.

Camphor-Derived Oxazolines

The synthesis of oxazoline (B21484) rings is a well-established transformation in organic chemistry, often proceeding through the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org While direct synthesis from this compound and an amino alcohol is not extensively documented in publicly available literature, a plausible pathway can be proposed based on the known reactivity of dicarbonyl compounds.

The reaction would likely involve the initial condensation of a 2-amino alcohol with one of the carbonyl groups of the camphorquinone moiety to form a hemiaminal intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group on the second carbonyl, followed by dehydration, would lead to the formation of the oxazoline ring fused to the camphor skeleton. The sulfonyl chloride group at the C-10 position would remain intact for further derivatization.

Table 1: Proposed Reaction Conditions for Camphor-Derived Oxazoline Synthesis

| Parameter | Condition | Rationale |

| Reactants | This compound, 2-Amino Alcohol | Core components for the formation of the oxazoline ring fused to the camphor scaffold. |

| Solvent | Aprotic solvent (e.g., Toluene, Dichloromethane) | To avoid side reactions with the sulfonyl chloride and to facilitate dehydration. |

| Catalyst | Acid catalyst (e.g., p-Toluenesulfonic acid) | To promote the initial condensation and subsequent cyclization-dehydration steps. |

| Temperature | Elevated temperature with Dean-Stark trap | To drive the equilibrium towards the product by removing water. |

This proposed synthesis would yield novel chiral ligands and building blocks for asymmetric catalysis, leveraging the inherent chirality of the camphor framework. nih.gov

Pyrimidine (B1678525) Derivatives

The construction of pyrimidine rings traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine, a reaction known as the Pinner synthesis. researchgate.netslideshare.net Camphorquinone, being a 1,2-dicarbonyl compound, can also serve as a precursor for pyrimidine synthesis, albeit through a slightly modified approach that provides a suitably spaced dinucleophile.

A documented method for creating pyrimidine derivatives from camphor involves the initial condensation of camphor with aminoguanidine (B1677879) or thiosemicarbazide. nih.gov This forms a camphor hydrazine carboximidiamide or a camphor thiosemicarbazone, respectively. These intermediates can then react with various reagents, such as α,β-unsaturated nitriles or β-dicarbonyl compounds, to construct the pyrimidine ring. nih.gov

Applying this strategy to this compound, the reaction would likely proceed as follows:

Condensation: Reaction of this compound with a suitable binucleophile, such as urea (B33335) or thiourea, at one of the carbonyl groups.

Cyclization: Subsequent reaction with a three-carbon component to build the pyrimidine ring.

Table 2: Key Intermediates in Camphor-Pyrimidine Synthesis

| Camphor Derivative | Reactant | Intermediate | Reference |

| Camphor | Aminoguanidine | Camphor hydrazine carboximidiamide | nih.gov |

| Camphor | Thiosemicarbazide | Camphor thiosemicarbazone | nih.gov |

The resulting camphor-fused pyrimidines, bearing a sulfonyl chloride handle, would be of significant interest for the development of novel therapeutic agents, given the wide range of biological activities associated with pyrimidine derivatives. acgpubs.org

Rearrangement Chemistry and Skeletal Modifications

The rigid, strained bicyclic system of camphor and its derivatives is prone to a variety of skeletal rearrangements, offering pathways to structurally diverse and complex molecules. These rearrangements, along with modern functionalization techniques, allow for the modification of the camphor skeleton at positions that are not readily accessible through direct synthesis.

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group. wikipedia.org This rearrangement is particularly common in bicyclic terpenes like camphor due to the strain in the bornane skeleton and the stability of the resulting carbocation intermediates. researchgate.netresearchgate.net While skeletal rearrangements of camphor are well-known, those involving camphorquinone have been less explored. nih.govnih.gov

In the context of this compound, a Wagner-Meerwein rearrangement could be initiated by the formation of a carbocation at various positions on the camphor framework. For instance, treatment with a Lewis acid could promote the rearrangement of the carbon skeleton. The sulfonyl group can also play a role in these rearrangements. For example, the synthesis of C-9 and C-8 substituted camphor sulfones has been achieved through Wagner-Meerwein rearrangements of the bicyclic camphor framework. researchgate.net

A plausible scenario involves the protonation of one of the carbonyl groups, followed by a 1,2-shift of the C1-C7 bond to the C2 carbon, leading to a rearranged carbocation. Subsequent quenching of this carbocation can lead to a variety of structurally novel products. The exact nature of the rearrangement would be highly dependent on the reaction conditions and the specific reagents used.

Remote Functionalization Strategies

Remote functionalization allows for the introduction of chemical groups at positions that are sterically hindered or electronically deactivated. researchgate.net In the camphor framework, this is a powerful strategy to access C-H bonds that are otherwise unreactive.

One prominent strategy for remote functionalization involves radical translocation. This can be achieved by generating a radical at a specific position, which then abstracts a hydrogen atom from a remote carbon, effectively transferring the radical to a new site. The sulfonyl group in this compound can be exploited for this purpose. For instance, camphor-derived sulfones can undergo cyclization upon treatment with a base, leading to the formation of tricyclic β-hydroxy sulfones. researchgate.net This process involves the functionalization of a remote methyl group.

Table 3: Research Findings on Rearrangement and Remote Functionalization of Camphor Derivatives

| Transformation | Key Findings | Relevance to this compound | Reference |

| Wagner-Meerwein Rearrangement | C-9 and C-8 substituted sulfones were obtained via Wagner-Meerwein rearrangements of the bicyclic camphor framework. | Demonstrates the feasibility of skeletal rearrangements in camphor sulfonyl derivatives. | researchgate.net |

| Skeletal Rearrangement of Camphorquinone | A diol derived from allylated camphorquinone undergoes a deep-seated skeletal rearrangement mediated by iodine or bromine. | Highlights the potential for complex rearrangements starting from the camphorquinone scaffold. | nih.govnih.gov |

| Remote Functionalization | C-10 and C-8 substituted sulfones cyclized with complete stereoselectivity to afford tricyclic β-hydroxy sulfones. | Shows that the sulfonyl group can be used to direct reactions to remote positions on the camphor skeleton. | researchgate.net |

These advanced chemical transformations underscore the utility of this compound as a versatile starting material for the synthesis of complex, chiral molecules with potential applications in catalysis and medicinal chemistry.

Catalytic and Stereoselective Applications in Asymmetric Synthesis

Role as a Chiral Auxiliary and Synthon

Camphorquinone-10-sulfonyl chloride serves as a valuable chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Its rigid bicyclic structure provides a well-defined chiral environment, influencing the facial selectivity of approaching reagents.

While the closely related D(+)-10-camphorsulfonyl chloride is extensively used as a chiral directing group in asymmetric reactions like aldol (B89426) and Mannich reactions, the applications of the camphorquinone (B77051) variant are more specialized. smolecule.com One of the primary documented uses of this compound is in the preparation of other chiral molecules. For instance, it is a key intermediate in the synthesis of Camphorquinone-10-sulfonylnorleucine. This derivative is particularly useful in protein chemistry for the modification of arginine residues, where the norleucine component provides an analytical handle to quantify the extent of modification. nih.gov

The compound's utility also extends to the preparation of polymers that contain arginine-specific ligands, highlighting its role as a synthon for creating specialized biomaterials. nih.gov The synthesis of N-substituted 2-exo-hydroxybornyl-10-sulfonamides, which are precursors to potential chiral auxiliaries for asymmetric Morita-Baylis-Hillman reactions, also starts from the related (1S)-(+)-camphor-10-sulfonyl chloride. researchgate.net

Table 1: Key Derivatives and Their Applications

| Derivative | Precursor | Application | Reference |

| Camphorquinone-10-sulfonylnorleucine | This compound | Reversible modification of arginine residues in proteins | nih.gov |

| Arginine-specific polymers | This compound | Biomaterial synthesis | nih.gov |

| N-substituted 2-exo-hydroxybornyl-10-sulfonamides | (1S)-(+)-camphor-10-sulfonyl chloride | Chiral auxiliaries for Morita-Baylis-Hillman reactions | researchgate.net |

Development of this compound Derived Organocatalysts

The development of organocatalysts from this compound is an area of interest, aiming to leverage its inherent chirality for metal-free asymmetric transformations.

In Enantioselective Additions (e.g., Michael Additions, Aldol Reactions)

While specific examples of organocatalysts derived directly from this compound for Michael additions and aldol reactions are not extensively documented in publicly available literature, the broader family of camphor-derived sulfonamides has shown promise. For instance, camphor-derived chiral auxiliaries have been successfully employed in asymmetric aldol reactions. researchgate.net The underlying principle involves the temporary attachment of the chiral auxiliary to a substrate, which then directs the stereochemical course of the aldol addition. The development of catalysts based on the camphorquinone scaffold for these reactions remains an active area of research.

In Hetero Diels-Alder Reactions

The application of this compound-derived organocatalysts in hetero-Diels-Alder reactions is not well-documented. However, related camphor-derived systems have been investigated. The hetero-Diels-Alder reaction is a powerful tool for constructing heterocyclic rings, and the use of chiral catalysts to control the enantioselectivity of these reactions is of significant importance. Research in this area is more focused on other camphor (B46023) derivatives, and the specific contribution of the camphorquinone moiety is yet to be fully explored.

Application as Ligands in Metal-Catalyzed Asymmetric Transformations and Coordination Chemistry

The sulfonamide group in derivatives of this compound can act as a coordination site for metal ions. This property allows for their use as chiral ligands in metal-catalyzed asymmetric transformations. The camphor backbone provides the steric bulk and chiral information necessary to induce enantioselectivity in the catalytic cycle.

Camphor-based pyridine (B92270) ligands, for example, have been synthesized and utilized in various asymmetric catalytic reactions. researchgate.netresearchgate.net These ligands, which can be conceptually related to derivatives of this compound, demonstrate the potential of the camphor scaffold in coordination chemistry. The specific use of ligands derived directly from this compound in this context is a specialized area with limited published data.

Contributions to Natural Product Synthesis

The ultimate test for any new chiral methodology is often its successful application in the total synthesis of complex natural products. While direct applications of this compound in the total synthesis of natural products are not prominently reported, its role in developing chiral building blocks is noteworthy. The ability to introduce specific functionalities with high stereocontrol is crucial in the multi-step synthesis of bioactive molecules.

For example, the reversible modification of arginine residues using this compound derivatives can be a valuable tool in the semi-synthesis or modification of peptide-based natural products. nih.gov This allows for the selective protection and deprotection of functional groups, which is a key strategy in the synthesis of complex molecules.

Biomolecular Applications and Polymer Chemistry

Reversible Modification of Arginine Residues in Peptides and Proteins

CQSC and its derivatives are particularly useful for the specific and reversible modification of arginine residues in peptides and proteins. nih.govpnas.orgpnas.orgscbt.com This capability stems from the reaction of the dicarbonyl group of the camphorquinone (B77051) moiety with the guanidino group of arginine. nih.govpnas.orgpnas.org

The reaction between camphorquinone derivatives and the guanidino group of arginine is highly specific. nih.govpnas.orgpnas.org This specificity allows for the targeted modification of arginine residues, even in the presence of other nucleophilic amino acid side chains. The reaction typically proceeds under mild alkaline conditions (pH 8-9) in a borate (B1201080) buffer, with incubation at 37°C for several hours. pnas.org The sulfonyl chloride group of CQSC facilitates the formation of stable adducts with the guanidino groups.

For instance, the modification of ribonuclease S-peptide and soybean trypsin inhibitor with a derivative of CQSC, camphorquinonesulfonylnorleucine, has been demonstrated. nih.govpnas.orgpnas.org In these studies, the extent of arginine modification could be determined by analyzing the hydrolysates of the modified proteins for the presence of norleucine. nih.govpnas.orgpnas.org

| Protein/Peptide | Modifying Reagent | Reaction Conditions | Outcome | Reference |

| Ribonuclease S-peptide | Camphorquinonesulfonylnorleucine | 0.2 M Sodium Borate Buffer, pH 9.0, 37°C, 24 hr | 1:1 molar ratio of norleucine to arginine | pnas.org |

| Soybean Trypsin Inhibitor | Camphorquinonesulfonylnorleucine | 0.2 M Sodium Borate Buffer, pH 9.0, 37°C, 24 hr | 1:1 molar ratio of norleucine to arginine | pnas.org |

A key advantage of using camphorquinone-based reagents for arginine modification is the reversibility of the adduct formation. nih.govpnas.orgpnas.org The adducts formed between the camphorquinone derivatives and the guanidino group are stable under conditions typically used for the cleavage of other arginine-modifying adducts, such as those derived from cyclohexanedione (0.5 M hydroxylamine (B1172632) at pH 7). nih.govpnas.orgpnas.org However, the camphorquinone-arginine adducts can be cleaved under specific conditions, allowing for the regeneration of the native arginine residue. nih.govpnas.orgpnas.org

Cleavage is typically achieved by incubation with o-phenylenediamine (B120857) at a pH of 8-9. nih.govpnas.orgpnas.org This mild cleavage condition is advantageous as it minimizes potential damage to the peptide or protein backbone. The regeneration of the free guanidino group leads to a significant change in the ionic properties of the molecule, which can be utilized for separation and purification purposes. pnas.org

Preparation of Polymers with Arginine-Specific Ligands

Camphorquinone-10-sulfonyl chloride can be utilized to prepare polymers containing arginine-specific ligands. nih.govpnas.org The sulfonyl chloride group of CQSC can react with appropriate functional groups on a polymer backbone, thereby immobilizing the camphorquinone moiety. These modified polymers can then be used for applications such as affinity chromatography to selectively capture and purify arginine-containing peptides or proteins. nih.govpnas.org

Applications in Peptide Isolation and Polypeptide Semisynthesis

The reversible modification of arginine residues by camphorquinone derivatives has found applications in peptide isolation and polypeptide semisynthesis. pnas.org The ability to block the guanidino group of arginine with a bulky, charged adduct facilitates the separation of arginine-containing peptides from complex mixtures using techniques like chromatography and electrophoresis. pnas.org Once isolated, the protecting group can be removed to yield the native peptide. pnas.org

In polypeptide semisynthesis, the selective and reversible protection of arginine residues allows for chemical modifications to be performed at other sites of the polypeptide chain without affecting the arginine residues. After the desired modifications are complete, the camphorquinone adduct can be cleaved to restore the original polypeptide sequence. pnas.org

Photoinitiated Polymerization and Controlled Radical Polymerization

Beyond its applications in biomolecule modification, the camphorquinone moiety in CQSC can act as a photoinitiator for polymerization reactions. wikipedia.orgdoi.org Photoinitiators are molecules that generate reactive species, such as free radicals, upon exposure to light, which then initiate polymerization. wikipedia.org

While the specific mechanism for CQSC is not extensively detailed in the provided search results, the general mechanism for photoinitiation by sulfonyl chloride initiators involves the photolytic cleavage of the carbon-sulfur or sulfur-chlorine bond upon absorption of light. cmu.edu This cleavage generates a sulfonyl radical and a chlorine radical, or an aryl radical and a sulfonyl chloride radical, which can then initiate the polymerization of vinyl monomers. cmu.edu The initiation process can also be catalyzed by metals, which reduce the sulfonyl halide to a sulfonyl radical. cmu.edu In some systems, initiation can be promoted by UV light or various sources of radicals. cmu.edu The efficiency of initiation is often high, with the rate of initiation being significantly faster than the rate of propagation for aromatic sulfonyl chlorides. cmu.edu

Integration into Macromolecular Syntheses

The functional groups of this compound and its derivatives are strategically utilized in polymer chemistry to create specialized macromolecules. The camphorquinone moiety, with its inherent photochemical reactivity, and the sulfonyl chloride group, a reactive site for covalent attachment, allow for the integration of this compound's specific functionalities into polymer chains. This integration is primarily aimed at producing polymers with tailored properties, such as the ability to selectively bind to other molecules, particularly for applications in biomolecular sciences.

A notable example of this integration is the synthesis of copolymers where a camphorquinone derivative is incorporated as a pendant group along a polymer backbone. This approach allows for the properties of the bulk polymer to be combined with the specific functionalities of the camphorquinone unit.

Research Findings on Copolymer Synthesis

Detailed research has been conducted on the synthesis and characterization of copolymers bearing camphorquinone pendant groups. One specific study focused on the copolymerization of a methacryloyloxycamphorquinone (MCQ), a derivative of camphorquinone, with styrene (B11656) to produce a copolymer designated as MCQ/S. This synthesis demonstrates a practical method for integrating the camphorquinone structure into a well-known polymer system.

The copolymerization is typically carried out using a free-radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature conditions. The resulting copolymer incorporates the camphorquinone derivative into its structure, with the content of the functional monomer being a critical parameter that influences the final properties of the macromolecule.

The characterization of such copolymers is crucial to confirm the successful integration of the camphorquinone moiety and to determine its content within the polymer structure. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and UV-visible (UV-vis) spectroscopy are employed for this purpose. In FTIR analysis, the characteristic carbonyl band of the camphorquinone structure provides a signature for its presence in the copolymer. Similarly, UV-vis spectroscopy can be used to identify and quantify the camphorquinone units by their specific absorption peaks.

Table 1: Synthesis and Characterization of Styrene-Methacryloyloxycamphorquinone Copolymer (MCQ/S)

| Parameter | Value/Method | Source |

|---|---|---|

| Monomers | Styrene (99.54 mol %) | nih.gov |

| Methacryloyloxycamphorquinone (MCQ) (0.46 mol %) | nih.gov | |

| Initiator | Azobisisobutyronitrile (AIBN) | nih.gov |

| Polymerization Temperature | 60 °C | nih.gov |

| Conversion | 10% | nih.gov |

| Characterization Method 1 | FTIR Spectroscopy | nih.gov |

| Analytical Focus | Interpolation of the peak area of the carbonyl band (1740–1790 cm⁻¹) | nih.gov |

| Characterization Method 2 | UV-vis Spectroscopy | nih.gov |

The integration of camphorquinone derivatives into macromolecular structures, as exemplified by the MCQ/S copolymer, opens avenues for the development of functional polymers with potential applications in areas such as affinity chromatography, where the arginine-specific binding of the camphorquinone moiety can be exploited for protein separation and purification. nih.gov The photochemical properties of the camphorquinone group also suggest possibilities for creating photo-responsive materials. nih.gov

Mechanistic Investigations and Radical Chemistry

Exploration of Reaction Pathways in Sulfonamide Formation

The formation of sulfonamides from Camphorquinone-10-sulfonyl chloride proceeds via a well-established reaction pathway common to sulfonyl chlorides. The core of this transformation is the reaction between the electrophilic sulfonyl chloride group and a nucleophilic amine. sigmaaldrich.com This reaction is a classic method for converting amines into crystalline derivatives and is fundamental in organic synthesis.

The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This step forms a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a chloride ion (Cl⁻) and a proton (H⁺) to yield the stable sulfonamide. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion. researchgate.net

Kinetic studies on the arylsulfonylation of primary amines have suggested a more detailed two-step mechanism. This model proposes a rapid, reversible formation of an adduct between the amine and the sulfonyl chloride, followed by a slower, rate-determining step where the adduct decomposes into the final N-alkylarylsulfonamide and hydrogen chloride. oup.com In some solvent systems, like benzene, the reaction order can be more complex, suggesting that a second molecule of the amine may assist in the dehydrochlorination of the intermediate adduct. oup.com

In a practical demonstration of this reactivity, Camphor-10-sulfonyl chloride has been reacted with various cage-like amines, such as bicyclo[2.2.1]hept-5-en-exo- and -endo-2-ylmethanamines, in the presence of triethylamine to successfully synthesize the corresponding complex sulfonamides. researchgate.net This highlights the utility of this compound as a building block for creating structurally diverse molecules.

Photoinduced Electron Transfer Processes

The camphorquinone (B77051) portion of the this compound molecule is a well-documented Type II photoinitiator, particularly responsive to blue light. acs.org Its photochemical activity is centered on photoinduced electron transfer (PET) processes, which are crucial for applications like photopolymerization. researchgate.net

The process begins when the camphorquinone (CQ) moiety absorbs a photon of light, promoting it from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid intersystem crossing to a more stable and longer-lived excited triplet state (T₁). researchgate.net It is from this triplet state that the key electron transfer reaction occurs. researchgate.net

In the presence of a suitable co-initiator, typically an electron donor such as a tertiary amine, the excited triplet state of camphorquinone (³CQ) acts as an electron acceptor. acs.orgresearchgate.net An electron is transferred from the amine to ³CQ, resulting in the formation of a camphorquinone radical anion and an amine radical cation. researchgate.net This charge-separated state, known as an exciplex, subsequently undergoes proton transfer from the amine radical cation (specifically from the carbon alpha to the nitrogen) to the camphorquinone radical anion. This final step generates two distinct radical species: a ketyl radical on the camphorquinone structure and an aminoalkyl radical. researchgate.net The highly reactive aminoalkyl radical is an effective initiator for free-radical polymerization. researchgate.net This entire sequence allows for the conversion of light energy into chemical reactivity, enabling the crosslinking of monomers in various applications. acs.org

Generation and Reactivity of Sulfonyl and Aryl Radicals from Sulfonyl Chlorides

Sulfonyl chlorides, including by extension this compound, can serve as precursors for the generation of sulfonyl radicals (RSO₂•). These radicals are highly valuable intermediates in modern organic synthesis. nih.govberkeley.edu A prominent method for their generation is through visible-light photoredox catalysis. rsc.orgresearchgate.netorganic-chemistry.org In a typical photocatalytic cycle, a photocatalyst is excited by light and then engages in a single-electron transfer (SET) with the sulfonyl chloride. This reduction of the sulfonyl chloride leads to the homolytic cleavage of the sulfur-chlorine bond, releasing a chloride anion and the desired sulfonyl radical. nih.gov

Once generated, the sulfonyl radical exhibits diverse reactivity. researchgate.net These radicals are generally considered electrophilic and can readily add across electron-rich double bonds of alkenes or alkynes, a key step in various difunctionalization reactions. organic-chemistry.orgnih.govacs.org The resulting carbon-centered radical can then be trapped or undergo further transformations, allowing for the construction of complex molecular architectures. The specific reaction pathway depends on the nature of the sulfonyl radical and the other substrates present. researchgate.net The generation of these radicals can be precisely controlled under redox-neutral conditions using different photocatalysts to selectively produce desired products like alkyl sulfonates or sulfonamides. rsc.orgresearchgate.net

The formation of sulfonyl radicals can also be achieved from sulfonyl hydrazides through oxidation with reagents like N-chlorosuccinimide (NCS). This process involves the generation of a nitrogen-centered radical and a chlorine radical from NCS, followed by the transformation of the sulfonyl hydrazide into a sulfonyl radical with the release of nitrogen gas. nih.gov The sulfonyl radical then couples with the chlorine radical to form the sulfonyl chloride in situ. nih.gov

Kinetic Studies of Key Reactions

Kinetic analysis of the reactions involving the camphorquinone moiety provides quantitative insight into the efficiency of the photochemical processes. The photoinitiation capability of camphorquinone (CQ), the active chromophore in this compound, has been extensively studied, particularly in polymerization contexts.

The quantum yield (Φ), which measures the efficiency of a photochemical process, for the conversion of camphorquinone in a dental resin formulation was determined to be 0.07 ± 0.01 reacted CQ molecules per absorbed photon. nih.gov This indicates that only about 7% of absorbed photons lead to a successful initiation event. researchgate.net The kinetics of polymerization initiated by the camphorquinone/amine system are dependent on the concentrations of the initiator, co-initiator, and the monomer, as well as environmental factors like pH and viscosity. baqai.edu.pkindexcopernicus.com Studies on the polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) initiated by a camphorquinone/triethanolamine (CQ/TEOHA) system showed that the observed first-order rate constants increase with the pH of the solution, suggesting higher reactivity of the excited triplet state in alkaline media. indexcopernicus.com

The following table summarizes key kinetic and photophysical parameters for camphorquinone and its role in photoinitiation.

| Parameter | Value | Conditions / System | Source |

| Molar Extinction Coefficient (ε) | 46 ± 2 cm⁻¹/(mol/L) | At 469 nm | nih.govsigmaaldrich.com |

| Quantum Yield of Conversion (Φ) | 0.07 ± 0.01 | In dental resin with DMAEMA | nih.gov |

| Excited Singlet State Lifetime | 18 ns | In acetonitrile | researchgate.net |

| Apparent 1st-order Rate (k_obs) | 3.35 - 7.78 x 10⁻⁴ s⁻¹ | 1 M HEMA, 0.01 M TEOHA, pH 6.0-9.0 | baqai.edu.pkindexcopernicus.com |

| Apparent 1st-order Rate (k_obs) | 2.33 - 5.89 x 10⁻⁴ s⁻¹ | 3 M HEMA, 0.01 M TEOHA, pH 6.0-9.0 | baqai.edu.pkindexcopernicus.com |

| 2nd-order Rate Constant (k') | 2.33 - 7.78 x 10⁻² M⁻¹s⁻¹ | Interaction of TEOHA radicals with HEMA (1-3 M) | indexcopernicus.com |

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis (e.g., NMR (¹H, ¹³C, COSY, HMQC, HMBC), IR)

Spectroscopic techniques are fundamental in elucidating the structure of camphorquinone-10-sulfonyl chloride and its derivatives. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and various 2D NMR techniques provide a comprehensive picture of the molecular connectivity and functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. Sulfonyl chlorides, such as this compound, exhibit characteristic strong absorption bands in the IR spectrum. Typically, these are found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com For camphor (B46023) derivatives, the carbonyl group of the ketone also shows a strong absorption band. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, butane-1-sulfonyl chloride, the multiplet at 3.68 ppm is indicative of protons adjacent to a strong electron-withdrawing group, such as the sulfonyl chloride. acdlabs.com Similar deshielding effects would be expected for the protons near the sulfonyl chloride group in this compound.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of the carbon atoms in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled, revealing the connectivity of protons within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, providing clear one-bond C-H connectivity. sdsu.edunih.gov This is crucial for assigning specific proton signals to their corresponding carbon atoms.

The following table summarizes the expected spectroscopic data for this compound based on analysis of related structures.

| Spectroscopic Technique | Key Features and Expected Observations |

| IR Spectroscopy | Strong absorption bands for the S=O stretch of the sulfonyl chloride group (typically 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹). acdlabs.com Strong absorption for the C=O stretch of the diketone. |

| ¹H NMR | Deshielded signals for protons alpha to the sulfonyl chloride and ketone groups. Complex multiplets for the bicyclic ring protons. |

| ¹³C NMR | Resonances for two carbonyl carbons. Signal for the carbon attached to the sulfonyl chloride group. Distinct signals for the remaining carbons of the camphor framework. |

| COSY | Cross-peaks indicating coupling between adjacent protons in the bicyclic system. |

| HSQC | Correlation peaks for each protonated carbon, directly linking ¹H and ¹³C chemical shifts. |

| HMBC | Long-range correlations confirming the connectivity between the sulfonyl chloride group and the camphor skeleton, as well as the relative positions of the functional groups. |

X-ray Crystallography of Derived Compounds

Chiroptical Spectroscopy (e.g., Circular Dichroism) of Related Chiral Diketones

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemical features of chiral molecules like camphorquinone (B77051) and its derivatives.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the chiral environment within a molecule. Studies on camphorquinone have shown that it exhibits distinct CD spectra. rsc.orgrsc.org The formation of complexes, for example with iodine, can induce optical activity in the bound species, which is observable in the CD spectrum. rsc.org

Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, has also been applied to camphor and camphorquinone. nih.gov By comparing experimental VCD spectra with those calculated using density functional theory (DFT), it is possible to elucidate the chirality of these optically active molecules. researchgate.netnih.gov Time-dependent DFT calculations have been shown to satisfactorily interpret both absorption and emission chiroptical spectra, providing insights into the electronic properties of the ground and excited states of related bicyclic ketones. nih.gov

The chiroptical properties of camphorquinone and its derivatives are summarized in the table below.

| Chiroptical Technique | Compound Type | Key Findings |

| Electronic Circular Dichroism (ECD) | Camphorquinone | Provides information on the electronic transitions and stereochemistry. Calculated ECD bands for chiral camphor and camphorquinone align with observed wavelengths. nih.gov |

| Vibrational Circular Dichroism (VCD) | Camphor, Camphorquinone | Observed IR and VCD spectra are well-reproduced by DFT calculations, allowing for the elucidation of chirality. nih.gov Effective for diastereomeric discrimination in derived complexes. rsc.org |

| Circularly Polarized Luminescence (CPL) | Related Bicyclic Ketones | Provides information on the chiroptical properties of the excited state. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the determination of the structures and energies of reactants, products, transition states, and intermediates, thereby clarifying reaction mechanisms.

While specific DFT studies on the reaction mechanisms of Camphorquinone-10-sulfonyl Chloride are not extensively documented in publicly available literature, the reactivity of the sulfonyl chloride group is well-characterized through computational studies of related compounds, such as arenesulfonyl chlorides. The solvolysis of sulfonyl chlorides, a fundamental reaction, has been shown to proceed via different mechanistic pathways, primarily a concerted SN2-type displacement or a stepwise elimination-addition (sulfene intermediate) mechanism.

Computational studies on various sulfonyl chlorides indicate that the preferred pathway is highly dependent on the substrate structure and the reaction conditions. For instance, theoretical investigations into the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided evidence for a synchronous SN2 mechanism, characterized by a single transition state. In contrast, for other leaving groups or under basic conditions, a stepwise mechanism involving a high-energy sulfurane intermediate or a sulfene (B1252967) may be favored.

The application of the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity (NT) and ionizing power (YCl), is a common approach to investigate these mechanisms. For many sulfonyl chlorides, this analysis points towards a bimolecular mechanism. For example, correlations for 2-thiophenesulfonyl chloride have been established, yielding specific parameters that characterize the transition state.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Selected Sulfonyl Chlorides

| Compound | ℓ (Sensitivity to NT) | m (Sensitivity to YCl) | ℓ/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| 2-Thiophenesulfonyl Chloride | 1.35 | 0.70 | 1.93 | Concerted SN2 |

This table presents data for related sulfonyl chlorides to illustrate the application of the Grunwald-Winstein equation in mechanistic studies. The parameters provide insight into the nature of the transition state.

For this compound, the bulky camphor (B46023) backbone would likely influence the accessibility of the sulfur atom to an incoming nucleophile, potentially affecting the energy barrier and the geometry of the transition state in an SN2 reaction. DFT calculations would be invaluable in precisely modeling this steric hindrance and its consequences on the reaction kinetics.

Molecular Modeling of Stereochemical Outcomes

The camphor framework is a rigid, chiral scaffold that is widely used as a chiral auxiliary in asymmetric synthesis. The stereochemical outcome of reactions involving camphor derivatives is often dictated by the steric environment created by this bicyclic system. Molecular modeling is a key tool for predicting and rationalizing the stereoselectivity of such reactions.

Computational analysis of stereoselective syntheses often involves locating the transition states for the formation of all possible stereoisomers. emich.edu The relative energies of these transition states, calculated using methods like DFT, can then be used to predict the major product. For instance, in the synthesis of new thiazole (B1198619) derivatives, computational studies have been used to investigate the optimized molecular structures and rationalize the stereoselective formation of the observed product. nih.gov

In the context of this compound, reactions at the sulfonyl group with chiral nucleophiles would lead to diastereomeric products. Molecular modeling could be employed to:

Determine the most stable conformations of the starting material.

Model the transition states for the reaction with a given nucleophile.

Calculate the activation energies for the formation of each diastereomer.

Predict the diastereomeric excess (d.e.) of the reaction.

The presence of the quinone moiety adds another layer of complexity and potential for stereocontrol, as it can also influence the approach of reagents through electronic and steric effects.

Studies on Supramolecular Interactions of Derivatives

The study of supramolecular chemistry involves understanding the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The camphorquinone (B77051) and sulfonyl groups in derivatives of this compound offer multiple sites for such interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Molecular dynamics (MD) simulations and quantum chemical calculations are pivotal in exploring these interactions. For example, a study on a flexible camphor-containing Schiff base combined experimental data with quantum-chemical simulations to understand its conformational state and association in the liquid-crystalline phase. nih.gov This study revealed the existence of several stable conformers and provided insights into how the molecules self-assemble. nih.gov

Table 2: Calculated Properties of a Camphor-Containing Schiff Base Dimer

| Property | Calculated Value |

|---|---|

| Association Energy (kJ/mol) | -45.7 |

| Dipole Moment (D) | 0.2 |

This table is based on data from a study on a camphor-containing Schiff base and illustrates the type of information that can be obtained from computational studies on the supramolecular behavior of camphor derivatives. nih.gov

Derivatives of this compound, such as sulfonamides formed by reaction with primary or secondary amines, would possess both hydrogen bond donors (the N-H group of the sulfonamide) and acceptors (the carbonyl and sulfonyl oxygens). These functionalities could lead to the formation of well-defined supramolecular structures, such as chains or sheets, in the solid state or in solution.

Molecular modeling techniques could be used to investigate:

Dimerization and Aggregation: The tendency of these molecules to self-associate in different solvents.

Conformational Preferences: The preferred shapes of the molecules within a supramolecular assembly.

Host-Guest Chemistry: The potential for the camphor-derived molecules to act as hosts for smaller guest molecules.

Chiral Recognition: How the chirality of the camphor unit influences the formation of supramolecular assemblies and the recognition of other chiral molecules.

MD simulations, in particular, can provide a dynamic picture of these interactions, showing how molecules move and organize themselves over time. sns.itfrontiersin.orgnih.govnih.gov These studies are crucial for designing new materials with specific properties based on the principles of molecular self-assembly.

Emerging Research Directions and Future Perspectives

Design of Novel Functional Materials Utilizing Camphorquinone-10-sulfonyl Chloride Scaffolds

The unique scaffold of this compound is being leveraged to create novel functional materials with tailored properties. A significant area of this research involves the modification of polymers to enhance their utility in biomedical and biotechnological applications.

One notable application is in the preparation of activated poly(alkylene glycol) (PAG) derivatives. google.com The reaction of this compound with polymers like methoxypoly(ethylene glycol) (mPEG) yields materials with specific functionalities. google.com For instance, these modified polymers can be designed to react selectively with certain amino acid residues in proteins, such as the guanidino group of arginine. guidechem.com This specificity is crucial for the development of targeted drug delivery systems and protein purification matrices.

A key advantage of using this compound in this context is the ability to create reversible linkages. The adducts formed between the camphorquinone (B77051) moiety and arginine residues are stable under certain conditions but can be cleaved selectively, allowing for the controlled release of peptides or proteins from the polymer carrier. pnas.org

Furthermore, the incorporation of a spacer arm, such as norleucine, between the camphorquinone group and the polymer backbone provides an analytical handle to quantify the extent of protein modification. google.compnas.org This is achieved by analyzing the hydrolysates of the modified polymer-peptide conjugates for the presence of norleucine. pnas.org

The development of these functionalized polymers opens up possibilities for creating materials with advanced capabilities, including:

Biocompatible hydrogels: For tissue engineering and controlled-release drug depots.

Affinity chromatography supports: For the specific separation and purification of arginine-containing proteins and peptides.

Enzyme immobilization systems: To enhance enzyme stability and reusability in industrial processes.

The high reactivity of this compound makes it a valuable tool for polymer synthesis and modification, paving the way for the next generation of smart biomaterials.

| Polymer | Functional Group | Application | Reference |

| Poly(alkylene glycol) | Camphorquinone-10-sulfonyl | Reversible modification of proteins | google.com |

| Methoxypoly(ethylene glycol) | Camphorquinone-10-sulfonyl | Targeted drug delivery | google.com |

Integration with Flow Chemistry and Sustainable Synthesis Methods

The synthesis of sulfonyl chlorides often involves hazardous reagents and can be highly exothermic, posing safety and scalability challenges. Flow chemistry is emerging as a powerful technology to address these issues by providing superior control over reaction parameters, enhancing safety, and enabling process automation. While specific studies on the continuous flow synthesis of this compound are not yet widely reported, the general principles and advantages of flow chemistry for sulfonyl chloride production are directly applicable.

Continuous flow systems, which involve pumping reagents through a network of tubes and reactors, offer several benefits over traditional batch processes:

Enhanced Safety: The small reactor volumes in flow systems minimize the risk associated with highly reactive intermediates and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, leading to better reaction control and higher yields.

Process Automation and Optimization: Flow chemistry setups can be easily automated, allowing for rapid screening of reaction conditions and optimization of synthetic routes.

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, avoiding the need for re-optimization of reaction conditions.

Expanding the Scope of Asymmetric Catalysis through New Derivatives

The chiral nature of this compound makes it an excellent starting material for the synthesis of new catalysts for asymmetric reactions. A key area of development is the creation of derivatives that can mediate enantioselective transformations, which are crucial in the pharmaceutical and fine chemical industries.

A prominent example is the synthesis of chiral oxaziridines from camphor-derived sulfonyl compounds. Derivatives such as (R)- and (S)-10-camphorsulfonyl oxaziridines have proven to be effective reagents for the asymmetric oxidation of various substrates. These catalysts can, for instance, facilitate the enantioselective hydroxylation of enolates to produce optically active α-hydroxy ketones, which are valuable building blocks in organic synthesis.

The rigid camphor (B46023) backbone provides a well-defined chiral environment around the reactive oxaziridine (B8769555) ring, enabling high levels of stereocontrol in the oxidation reaction. Researchers are actively exploring the synthesis of new generations of these catalysts with modified steric and electronic properties to improve their reactivity, selectivity, and substrate scope.

Future research in this area is likely to focus on:

Development of novel chiral ligands: By reacting this compound with various amines and other nucleophiles, a diverse library of chiral ligands can be generated for use in metal-catalyzed asymmetric reactions.

Immobilization of catalysts: Anchoring these chiral catalysts to solid supports can facilitate their recovery and reuse, making the catalytic process more economical and environmentally friendly.

Application in a wider range of asymmetric transformations: Exploring the use of new camphorquinone-derived catalysts in other important reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of Camphorquinone-10-sulfonyl Chloride?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group analysis), Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonyl chloride and ketone moieties, and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) should validate molecular weight (C₁₀H₁₃ClO₄S, MW 264.73 g/mol) . For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .

- Reproducibility : Document solvent systems (e.g., deuterated chloroform for NMR), instrument models, and calibration standards to ensure cross-lab consistency .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Procedure : Follow the Reychler method, which involves reacting D,L-10-camphorsulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Use a molar ratio of 1:3 (acid:SOCl₂) in a dry dichloromethane (DCM) solvent system at 0–5°C to suppress sulfonic acid dimerization .

- Key Controls : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Quench excess SOCl₂ with ice-cold water and isolate the product via vacuum distillation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

- Analysis : Discrepancies in reaction yields may arise from steric hindrance at the sulfonyl chloride group due to the camphor scaffold. Perform kinetic studies under varying temperatures (25–60°C) and solvent polarities (e.g., DMF vs. THF) to map steric and electronic effects .

- Data Interpretation : Compare Hammett substituent constants (σ) of derivatives to quantify electronic contributions. Use density functional theory (DFT) calculations to model transition states and identify steric barriers .

Q. How can researchers design stability studies to assess the hydrolytic degradation of this compound under physiological conditions?

- Protocol : Prepare aqueous buffer solutions (pH 5.0–7.4) and incubate the compound at 37°C. Quantify degradation products (e.g., Camphorquinone-10-sulfonic acid) via HPLC-MS at timed intervals (0–72 hours).

- Statistical Design : Apply Arrhenius kinetics to extrapolate shelf-life at storage temperatures. Include control experiments with antioxidants (e.g., BHT) to evaluate stabilization strategies .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in cycloaddition reactions?

- Approach : Use molecular docking simulations (AutoDock Vina) to model interactions with dienophiles. Validate predictions with experimental Nuclear Overhauser Effect (NOE) NMR to confirm spatial arrangements in adducts .

- Data Validation : Cross-reference computed frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis spectra to verify electronic transitions .

Methodological Considerations

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step reactions involving this compound?

- Guidelines : Report exact equivalents of reagents, reaction temperatures (±1°C), and stirring rates. For moisture-sensitive steps, specify glovebox conditions (e.g., <0.1 ppm H₂O) and syringe-transfer techniques .

- Troubleshooting : Include side-reaction pathways (e.g., sulfonate ester formation) and mitigation strategies, such as using molecular sieves or inert gas purging .

Q. What criteria define a statistically robust experimental design for structure-activity relationship (SAR) studies using this compound derivatives?

- Framework : Apply factorial design to vary substituents (e.g., alkyl groups at C2/C3) and measure biological activity (e.g., enzyme inhibition IC₅₀). Use ANOVA to identify significant variables (p < 0.05) and minimize Type I errors via Bonferroni correction .

- Data Reporting : Include 95% confidence intervals for activity values and disclose outlier exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.